Cas no 901030-92-0 (3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline)
3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline Chemical and Physical Properties
Names and Identifiers
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- 3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline
- 3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline
- 3-(4-ethoxyphenyl)-6,8-difluoro-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline
- 901030-92-0
- AKOS001804638
- F3407-1654
- 3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
-
- Inchi: 1S/C25H19F2N3O/c1-3-31-19-10-6-16(7-11-19)23-21-14-28-24-20(12-17(26)13-22(24)27)25(21)30(29-23)18-8-4-15(2)5-9-18/h4-14H,3H2,1-2H3
- InChI Key: PZUQLGDLBXFWIG-UHFFFAOYSA-N
- SMILES: N1C2C(=CC(F)=CC=2F)C2N(C3=CC=C(C)C=C3)N=C(C3=CC=C(OCC)C=C3)C=2C=1
Computed Properties
- Exact Mass: 415.14961856g/mol
- Monoisotopic Mass: 415.14961856g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 31
- Rotatable Bond Count: 4
- Complexity: 593
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.1
- Topological Polar Surface Area: 39.9Ų
3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3407-1654-2μmol |
3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |
901030-92-0 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F3407-1654-5μmol |
3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |
901030-92-0 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F3407-1654-10μmol |
3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |
901030-92-0 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F3407-1654-20μmol |
3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |
901030-92-0 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F3407-1654-1mg |
3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |
901030-92-0 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F3407-1654-2mg |
3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |
901030-92-0 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F3407-1654-3mg |
3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |
901030-92-0 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F3407-1654-4mg |
3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |
901030-92-0 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F3407-1654-5mg |
3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |
901030-92-0 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F3407-1654-10mg |
3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |
901030-92-0 | 10mg |
$79.0 | 2023-09-10 |
3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline
Introduction to 3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline and Its Significance in Modern Chemical Research
3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, identified by its CAS number 901030-92-0, is a structurally complex heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the quinoline scaffold, which is well-documented for its broad spectrum of biological activities and therapeutic potential. The presence of multiple substituents, including ethoxy, fluoro, and methyl groups, as well as the unique arrangement of these groups within the pyrazolo[4,3-c]quinoline core, contributes to its distinctive chemical properties and biological interactions.
The ethoxy group at the 4-position of the phenyl ring introduces a polar moiety that can enhance solubility and binding affinity, while the fluoro substituents at the 6 and 8 positions introduce electron-withdrawing effects that can modulate electronic properties and reactivity. The methyl group at the 1-position of the second phenyl ring further influences steric hindrance and electronic distribution. These structural features make 3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline a promising candidate for further investigation in drug discovery and development.
In recent years, there has been a growing interest in quinoline derivatives due to their demonstrated efficacy against various diseases, particularly infections caused by pathogens such as *Plasmodium* (the causative agent of malaria) and *Trypanosoma* (the causative agent of African sleeping sickness). The pyrazolo[4,3-c]quinoline core has been extensively studied for its ability to interfere with essential biological processes in these pathogens. Additionally, quinoline derivatives have shown potential in treating cancers by inhibiting key enzymes involved in cell proliferation and survival.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of compounds like 3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline with biological targets. These studies have highlighted its potential as an inhibitor of enzymes such as topoisomerases and kinases, which are critical for DNA replication and cell signaling. The fluoro substituents are particularly noteworthy for their ability to enhance binding affinity through halogen bonding interactions with key residues in protein targets.
The synthesis of 3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline presents unique challenges due to its complex structure. Multi-step synthetic routes involving condensation reactions, functional group transformations, and purification steps are typically employed. The use of advanced catalytic systems has improved the efficiency and selectivity of these reactions. For instance, palladium-catalyzed cross-coupling reactions have been utilized to construct the pyrazolo[4,3-c]quinoline core with high precision.
Biological evaluation of 3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has revealed promising activity against several disease-causing agents. In vitro assays have demonstrated its ability to inhibit growth and proliferation of *Plasmodium falciparum*, one of the most dangerous malaria parasites. Additionally, preclinical studies have shown that this compound exhibits anti-inflammatory properties by modulating cytokine production pathways. These findings suggest that it may have therapeutic applications beyond antimalarial treatment.
The role of computational methods in optimizing the pharmacological properties of 3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline cannot be overstated. Virtual screening techniques have been employed to identify potential lead compounds based on their similarity to known active molecules. Machine learning models have further refined these predictions by incorporating structural features and biological activity data into predictive algorithms. This approach has accelerated the discovery process and reduced the time required for hit identification.
The future prospects for 3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline are vast. Further research is needed to elucidate its mechanism of action at a molecular level and to optimize its pharmacokinetic properties. Advances in drug delivery systems may also enhance its therapeutic efficacy by improving bioavailability and target specificity. Collaborative efforts between synthetic chemists, biochemists, and medicinal chemists will be crucial in realizing its full potential as a therapeutic agent.
In conclusion,3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS no 901030-92-0) represents a significant advancement in quinoline-based drug discovery. Its unique structural features combined with promising biological activities make it a valuable compound for further investigation. As research continues to uncover new therapeutic applications for this molecule,pyrazolo[4,3-c]quinoline derivatives like this one will continue to play a crucial role in addressing global health challenges.
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